molecular formula C14H15N3O2S B5977981 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide

2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No. B5977981
M. Wt: 289.35 g/mol
InChI Key: XFELULDFXCRXAQ-UHFFFAOYSA-N
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Description

2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, also known as FPHC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPHC is a hydrazine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and inflammation. 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit the activity of protein kinase C, which is involved in insulin signaling.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of insulin sensitivity, and the reduction of inflammation. 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.

Future Directions

There are several future directions for the study of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, including the optimization of its synthesis method, the investigation of its toxicity and pharmacokinetics, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the development of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide can be synthesized through various methods, including the reaction between 2-furoyl chloride and N-(1-phenylethyl)hydrazinecarbothioamide in the presence of a base, or the reaction between 2-furoyl isothiocyanate and N-(1-phenylethyl)hydrazinecarbothioamide in the presence of a base. These methods have been optimized to increase the yield and purity of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide.

Scientific Research Applications

2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to reduce the production of inflammatory cytokines.

properties

IUPAC Name

1-(furan-2-carbonylamino)-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10(11-6-3-2-4-7-11)15-14(20)17-16-13(18)12-8-5-9-19-12/h2-10H,1H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFELULDFXCRXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-ylcarbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide

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